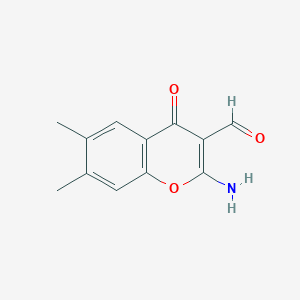
2-Amino-3-formyl-6,7-dimethylchromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-formyl-6,7-dimethylchromone is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of 2-amino-3-formyl-6,7-dimethylchromone exhibit significant cytotoxicity against various cancer cell lines. For instance, hydrazone derivatives synthesized from this compound have been evaluated for their efficacy against leukemia cells, demonstrating promising results in inhibiting tumor growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | H2-60 | 15.4 |
| Hydrazone B | NALM-6 | 12.8 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives possess inhibitory effects against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Insecticidal Activity
Chromone analogs have been explored for their insecticidal properties. The synthesis of diacylhydrazines from this compound has resulted in compounds that show effectiveness against agricultural pests .
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Diacylhydrazine A | Aphids | 85 |
| Diacylhydrazine B | Whiteflies | 78 |
Schiff Bases and Hydrazones
The ability to form Schiff bases and hydrazones makes this compound a valuable intermediate in organic synthesis. These derivatives can be further modified to create a variety of functionalized compounds with diverse biological activities .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing new hydrazone derivatives from this compound highlighted the compound's versatility. The synthesized derivatives were tested against different cancer cell lines, revealing that modifications at the amino group significantly enhanced cytotoxicity.
Case Study 2: Development of Insecticides
In another instance, researchers synthesized a series of chromone-based insecticides derived from the compound. These were subjected to field tests against common agricultural pests, demonstrating superior efficacy compared to existing commercial products.
Propiedades
Número CAS |
94978-87-7 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-amino-6,7-dimethyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-6-3-8-10(4-7(6)2)16-12(13)9(5-14)11(8)15/h3-5H,13H2,1-2H3 |
Clave InChI |
VHPOBVWIUYMENY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)C=O)N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=C(C2=O)C=O)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















